![molecular formula C24H15FN2O4 B2912621 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 895792-46-8](/img/no-structure.png)
3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which have shown promising results in the treatment of various diseases.
Scientific Research Applications
- Studies have explored its cytotoxic effects on cancer cell lines, tumor xenograft models, and potential mechanisms of action .
- It serves as a valuable scaffold for designing novel derivatives with improved pharmacological properties .
- Investigations focus on its role as an electron-transport-type host material in blue phosphorescent OLEDs .
- For instance, it has been used to construct benzofuro[3,2-b]indol-3-one derivatives via cycloaddition reactions .
Antitumor Activity
Green Synthesis and Medicinal Chemistry
Electron Transport Materials in Organic Electronics
Dearomative Cyclization Reactions
Crystallography and Structural Insights
These applications highlight the versatility and potential of 3-(4-Fluorophenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing subject for further investigation. If you’d like more detailed information on any specific application, feel free to ask! 😊🔬
Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluorophenyl)-1-phenacyl-1Similar compounds have been used as electron-transport-type hosts in the development of high triplet energy hosts .
Mode of Action
It’s known that similar compounds interact with their targets to facilitate energy transfer .
Biochemical Pathways
Similar compounds have been involved in the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Result of Action
Similar compounds have shown high external quantum efficiency and low efficiency roll-off in blue phosphorescent organic light-emitting diodes .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-fluoroaniline with 1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione in the presence of a suitable condensing agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "4-fluoroaniline", "1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione", "Condensing agent", "Cyclizing agent" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with 1-phenacyl-1H-benzofuro[3,2-d]pyrimidine-2,4(3H,5H)-dione in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in anhydrous conditions and at room temperature for several hours to form the intermediate product.", "Step 2: The intermediate product is then subjected to cyclization using a suitable cyclizing agent such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA). The reaction is carried out at elevated temperatures for several hours to form the final product, 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione.", "Step 3: The final product is purified using column chromatography or recrystallization to obtain a pure compound." ] } | |
CAS RN |
895792-46-8 |
Product Name |
3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Molecular Formula |
C24H15FN2O4 |
Molecular Weight |
414.392 |
IUPAC Name |
3-(4-fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H15FN2O4/c25-16-10-12-17(13-11-16)27-23(29)22-21(18-8-4-5-9-20(18)31-22)26(24(27)30)14-19(28)15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
XKDIKFGJRIUWCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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